molecular formula C13H19NO B291342 2-methyl-N-(pentan-2-yl)benzamide

2-methyl-N-(pentan-2-yl)benzamide

Cat. No.: B291342
M. Wt: 205.3 g/mol
InChI Key: XABXIPCVAVAJRI-UHFFFAOYSA-N
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Description

2-Methyl-N-(pentan-2-yl)benzamide is a substituted benzamide derivative characterized by a methyl group at the ortho-position of the benzoyl ring and a branched pentan-2-yl group (C5H11) as the N-substituent. While direct structural data for this compound are absent in the provided evidence, its properties and behavior can be inferred from structurally related benzamides. Benzamides are widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and synthetic accessibility .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-methyl-N-pentan-2-ylbenzamide

InChI

InChI=1S/C13H19NO/c1-4-7-11(3)14-13(15)12-9-6-5-8-10(12)2/h5-6,8-9,11H,4,7H2,1-3H3,(H,14,15)

InChI Key

XABXIPCVAVAJRI-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=CC=C1C

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation and Crystallography

Table 1: Crystallographic Data for Selected Benzamides
Compound Dihedral Angle (Benzoyl vs. N-Substituent) Hydrogen Bonding Pattern Key Structural Features Reference
2-Methyl-N-phenylbenzamide 88.05° N–H⋯O chains Syn C=O and anti N–H to methyl
N-(4-Chlorophenyl)-2-methylbenzamide 87.2° N–H⋯O dimers Syn C=O to methyl; trans N–H/C=O
2-Methyl-N-(quinolin-8-yl)benzamide N/A Not reported Planar aromatic N-substituent
2-Methyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide N/A N/A Bulky chiral substituent

Key Observations :

  • The ortho-methyl group in benzamides induces steric effects, stabilizing syn conformations of the C=O bond relative to the methyl group .
  • Flexible N-substituents (e.g., pentan-2-yl) likely reduce crystallinity compared to rigid aromatic groups (e.g., phenyl or naphthyl), as seen in the disordered packing of N-(2-ethylhexyl)benzamide derivatives .
Table 2: Bioactivity of Benzamide Derivatives
Compound Target Protein IC50/EC50 Key Binding Residues Application Reference
5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-yl-ethyl]benzamide SARS-CoV-2 PLpro 460 nM Tyr268, Pro248, Thr301 Antiviral
2-Methyl-N-(quinolin-8-yl)benzamide Nickel-catalyzed C–H activation N/A Ligand in redox transmetalation Catalysis
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Antibacterial targets N/A Thiourea moiety enhances metal chelation Antibacterial development

Key Observations :

  • Bulky N-substituents (e.g., naphthylethyl) enhance protease inhibition by interacting with hydrophobic pockets in viral PLpro .

Inference for 2-Methyl-N-(pentan-2-yl)benzamide :

  • Likely synthesized via reaction of 2-methylbenzoyl chloride with pentan-2-amine, with yields dependent on steric hindrance from the branched alkyl group.

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